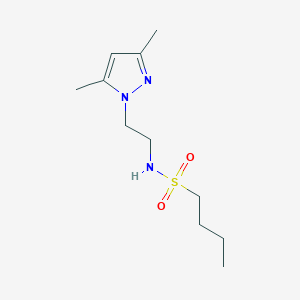

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2S/c1-4-5-8-17(15,16)12-6-7-14-11(3)9-10(2)13-14/h9,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEAXEFRDBTYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCN1C(=CC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazol-1-yl ethylamine with butane-1-sulfonyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The ethylamine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl chlorides or sulfonic acids.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazoles or amides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Sulfonamides are known for their antimicrobial properties, and this compound could be explored for its activity against various pathogens.

Medicine: In medicine, sulfonamides are used as antibiotics. This compound could be investigated for its therapeutic potential in treating bacterial infections.

Industry: In the industrial sector, sulfonamides are used in the production of dyes, detergents, and other chemicals. This compound could be utilized in the development of new industrial products.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide exerts its effects depends on its specific application. For example, in the case of antimicrobial activity, the compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis.

Other Potential Targets: Depending on the specific application, the compound may interact with other biological targets or pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide, we compare it with analogous compounds from recent literature (Table 1). Key structural and functional differences are analyzed to elucidate their impact on physicochemical and biological behavior.

Table 1: Comparison of this compound with Similar Compounds

Structural and Functional Analysis

Pyrazole vs. Thiazole/Thiadiazole Backbones :

- The 3,5-dimethylpyrazole moiety in the target compound provides steric bulk and hydrogen-bonding sites, which are critical for binding to biological targets like enzymes or receptors . In contrast, thiazole or thiadiazole derivatives (e.g., N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide) exhibit greater aromaticity and electron-deficient rings, favoring interactions with hydrophobic enzyme pockets .

Sulfonamide vs. Amine/Thioether Linkages :

- The butane sulfonamide group in the target compound enhances water solubility and acidity (pKa ~1–2), making it suitable for oral bioavailability. In comparison, thioether-linked compounds (e.g., the thiadiazolylthioacetamide) show improved resistance to oxidative degradation but lower solubility .

Biological Activity Trends: Antimicrobial Potential: Pyrazole-thiazole hybrids (e.g., N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine) demonstrate moderate antifungal activity against Candida albicans (MIC ~8–16 µg/mL), attributed to thiazole’s membrane-disruptive effects . The target compound’s sulfonamide group may target dihydropteroate synthase (DHPS) in bacteria, analogous to sulfa drugs. Corrosion Inhibition: Pyridine-pyrazole derivatives (e.g., 2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-6-methylpyridin-4-ol) exhibit corrosion inhibition efficiencies >80% in acidic media due to chelation with metal ions . The target compound’s sulfonamide may lack this property due to its non-chelating sulfonyl group.

ADME-Tox Predictions: Molecular docking studies suggest that the target compound’s ethyl spacer between pyrazole and sulfonamide reduces steric hindrance, improving binding to bacterial DHPS compared to bulkier analogs . In contrast, methylpyrazole-thiazole derivatives show higher logP (~3.2), favoring membrane permeability but increasing hepatotoxicity risks .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

1. Chemical Structure and Synthesis

The compound is characterized by the following molecular formula: C15H21N3O2S. It contains a sulfonamide group, which is known for its diverse pharmacological properties. The synthesis typically involves the reaction of 3,5-dimethyl-1H-pyrazole with butane-1-sulfonyl chloride in the presence of appropriate bases to yield the target compound .

2.1 Antimicrobial Properties

Sulfonamides, including this compound, are primarily recognized for their antimicrobial activity. They inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This inhibition disrupts DNA synthesis and cell division .

Table 1: Comparison of Antimicrobial Activity of Sulfonamides

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antibacterial | Inhibition of folate synthesis via PABA mimicry |

| Sulfamethoxazole | Antibacterial | PABA antagonist |

| Trimethoprim | Antibacterial | Inhibition of dihydrofolate reductase |

2.2 Anti-inflammatory Effects

Research indicates that sulfonamides can exhibit anti-inflammatory properties. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Studies have shown that compounds with similar structures can reduce inflammation in animal models .

2.3 Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of pyrazole derivatives on various cancer cell lines. For instance, compounds containing pyrazole moieties have demonstrated significant antiproliferative effects against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The cytotoxicity is often attributed to the ability to induce apoptosis through mitochondrial pathways .

Case Study 1: Anticancer Activity

In a study examining various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting potent anticancer properties .

Case Study 2: In Vivo Efficacy

An in vivo study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results showed a marked reduction in inflammatory markers and pain scores compared to control groups, indicating its potential therapeutic use in inflammatory diseases .

4. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Its cytotoxicity against cancer cells adds another layer to its potential therapeutic applications. Further research is warranted to fully elucidate its mechanisms and optimize its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.